molecular formula C20H17N3O2 B3747050 2-(4-CYANOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE

2-(4-CYANOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE

Cat. No.: B3747050
M. Wt: 331.4 g/mol
InChI Key: LMEQQSSDZYXCLM-UHFFFAOYSA-N
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Description

2-(4-CYANOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CYANOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-cyanophenol and 4-(1H-pyrrol-1-yl)benzylamine. These intermediates are then reacted under specific conditions to form the final product. Common reagents used in these reactions include acetic anhydride, catalysts, and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-CYANOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(4-CYANOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-CYANOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-CYANOPHENOXY)-N-{[4-(1H-INDOL-1-YL)PHENYL]METHYL}ACETAMIDE: Similar structure but with an indole group instead of a pyrrole group.

    2-(4-CYANOPHENOXY)-N-{[4-(1H-IMIDAZOL-1-YL)PHENYL]METHYL}ACETAMIDE: Contains an imidazole group instead of a pyrrole group.

Uniqueness

2-(4-CYANOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-cyanophenoxy)-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c21-13-16-5-9-19(10-6-16)25-15-20(24)22-14-17-3-7-18(8-4-17)23-11-1-2-12-23/h1-12H,14-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEQQSSDZYXCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)COC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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